5-Hexyl-1,4-dioxan-2-one
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Overview
Description
5-Hexyl-1,4-dioxan-2-one is an organic compound belonging to the class of 1,4-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 4. The molecular formula of this compound is C10H18O3, and it has a molecular weight of 186.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-1,4-dioxan-2-one can be achieved through various methods. One common approach involves the reaction of hexyl alcohol with ethylene oxide in the presence of an acid catalyst to form the corresponding 1,4-dioxane derivative. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace one of the oxygen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Scientific Research Applications
5-Hexyl-1,4-dioxan-2-one has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a biodegradable polymer precursor.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Hexyl-1,4-dioxan-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release active metabolites that interact with cellular components. The compound’s ring structure allows it to participate in ring-opening polymerization reactions, which are crucial for its applications in biodegradable materials .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A simpler analog with a similar ring structure but without the hexyl group.
1,4-Dioxan-2-one: Lacks the hexyl substituent but shares the core dioxane structure.
5-Methyl-1,4-dioxan-2-one: Contains a methyl group instead of a hexyl group.
Uniqueness
5-Hexyl-1,4-dioxan-2-one is unique due to its hexyl substituent, which imparts distinct physical and chemical properties. This makes it more hydrophobic and potentially more suitable for applications requiring non-polar characteristics .
Properties
CAS No. |
93691-78-2 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-hexyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-9-7-13-10(11)8-12-9/h9H,2-8H2,1H3 |
InChI Key |
KBOAQIXMCPQXIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COC(=O)CO1 |
density |
1.280-1.286 |
physical_description |
Colourless or very pale yellow liquid; Powerful sweet, nut-like aroma |
solubility |
Slightly soluble in water; Soluble in oil Soluble (in ethanol) |
Origin of Product |
United States |
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